molecular formula C13H25BrO2 B8807621 Methyl 2-bromododecanoate CAS No. 617-60-7

Methyl 2-bromododecanoate

Cat. No. B8807621
Key on ui cas rn: 617-60-7
M. Wt: 293.24 g/mol
InChI Key: FKUJACXGZVGADB-UHFFFAOYSA-N
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Patent
US05945393

Procedure details

Initially, α-bromolauric acid methyl ester was prepared as follows. Pure lauric acid (100 gm 0.5 mol) was dissolved in thionyl chloride (89 gm, 0.75 mol) at 55° C. under nitrogen. A large amount of hydrogen chloride gas was generated. When all the lauric acid was converted to acid chloride and there was no more HCl gas being generated after stirring for 2.5 hours, bromine (89.25 gm, 0.65 mol) was slowly added to the solution at room temperature. The reaction mixture was stirred for another 8 hours at 45° C. The reaction was then stopped by evaporating additional bromine at 80° C. by bubbling in nitrogen. The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen. Pure methanol was then added very slowly to the acid chloride solution at 0° C. The temperature was not allowed to exceed 15° C. during this process. The final crude product, α-bromolauric acid methyl ester, was washed with water several times. The final product was extracted twice with hexane. The NMR results showed that the product was completely pure. The yield of the reaction was about 98% and may be summarized as follows: ##STR7## B. Preparation of Hydroquinone Bislauric Acid Methyl Ester (2)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
89.25 g
Type
reactant
Reaction Step Six
Name
Hydroquinone Bislauric Acid Methyl Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCCCC.S(Cl)(Cl)=O.Cl.[Br:20]Br.[CH3:22][O:23][C:24](=[O:58])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]C1C(=CC=C(O)C=1CCCCCCCCCCCC(O)=O)O>>[CH3:22][O:23][C:24](=[O:58])[CH:25]([Br:20])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
89 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
89.25 g
Type
reactant
Smiles
BrBr
Step Seven
Name
Hydroquinone Bislauric Acid Methyl Ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCCCCCCCCCC=1C(O)=CC=C(C1CCCCCCCCCCCC(=O)O)O)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 8 hours at 45° C
Duration
8 h
CUSTOM
Type
CUSTOM
Details
by evaporating additional bromine at 80° C.
CUSTOM
Type
CUSTOM
Details
by bubbling in nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen
ADDITION
Type
ADDITION
Details
Pure methanol was then added very slowly to the acid chloride solution at 0° C
CUSTOM
Type
CUSTOM
Details
to exceed 15° C. during this process
WASH
Type
WASH
Details
The final crude product, α-bromolauric acid methyl ester, was washed with water several times
EXTRACTION
Type
EXTRACTION
Details
The final product was extracted twice with hexane
CUSTOM
Type
CUSTOM
Details
The NMR results

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C(CCCCCCCCCC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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